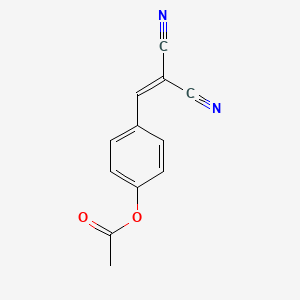

4-(2,2-Dicyanovinyl)phenyl acetate

Description

Significance of Dicyanovinyl Functionality in Organic Synthesis and Materials Science

The dicyanovinyl group, with its two cyano substituents attached to a vinyl backbone, is a powerful electron-withdrawing moiety. nist.gov This characteristic is central to its importance in both organic synthesis and materials science.

In organic synthesis, the dicyanovinyl group is commonly introduced through a Knoevenagel condensation reaction between an aldehyde or ketone and an active methylene (B1212753) compound like malononitrile (B47326). chemicalbook.comnist.gov This reaction is a versatile and widely used method for forming carbon-carbon bonds. nist.gov The resulting dicyanovinyl compounds are often highly reactive and can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nist.gov

In the realm of materials science, the strong electron-accepting nature of the dicyanovinyl group is exploited to create materials with significant nonlinear optical (NLO) properties. bmrb.io When incorporated into a π-conjugated system with an electron-donating group, it can lead to a large second-order NLO response, making such molecules candidates for applications in optical communications and data storage. bmrb.io Furthermore, the intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule often results in interesting photophysical properties, such as large Stokes shifts and solvatochromism, which are valuable for the development of fluorescent probes and sensors. hmdb.ca The dicyanovinyl moiety is a popular electron acceptor in the design of organic dyes and semiconductors. nist.gov

Role of Phenyl Acetate (B1210297) Moieties in Molecular Design and Reactivity

The phenyl acetate group consists of a phenyl ring attached to an acetate ester. physchemres.org It can be synthesized by reacting phenol (B47542) with acetic anhydride (B1165640) or acetyl chloride. physchemres.org In the context of molecular design, the phenyl acetate moiety can serve multiple roles. The ester group can be hydrolyzed to a phenol, providing a route to modify the electronic properties of the molecule or to attach it to other structures. The phenyl ring itself is a fundamental building block in organic chemistry, offering a rigid scaffold and the potential for further functionalization.

Overview of Academic Research Trajectories for Related Conjugated Systems

Research on conjugated systems containing both electron-donating and electron-accepting groups, similar to the structure of 4-(2,2-Dicyanovinyl)phenyl acetate, is a vibrant area of investigation. A significant focus of this research is on the development of materials for optoelectronics.

One major research trajectory is the design and synthesis of novel chromophores for nonlinear optics. bmrb.io By systematically modifying the donor, acceptor, and the π-conjugated bridge, researchers aim to optimize the hyperpolarizability of the molecules. bmrb.io For instance, studies on dicyanovinyl-substituted thienylpyrroles have demonstrated high hyperpolarizability values. bmrb.io

Another key area of research is the development of fluorescent probes and chemosensors. The sensitivity of the intramolecular charge transfer band to the local environment allows for the design of molecules that can detect specific ions or changes in polarity. For example, dicyanovinyl-substituted pyrazole (B372694) derivatives have been designed as fluorescent "turn-off" probes for cyanide detection.

Furthermore, there is growing interest in the application of such conjugated systems in organic photovoltaics and as active components in electronic devices. The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) through chemical modification is crucial for these applications. Research on donor-acceptor-donor systems based on diketopyrrolopyrrole has shown promise for use in organic solar cells. chemicalbook.com

While specific research on this compound is not extensively documented in publicly available literature, the principles derived from the study of related systems provide a strong foundation for predicting its properties and potential applications. The combination of the well-established electron-accepting dicyanovinyl group and the versatile phenyl acetate moiety suggests that this compound and its derivatives are promising candidates for further investigation in the fields of materials science and organic electronics.

Compound Data Tables

Table 1: Physical and Chemical Properties of Phenyl Acetate

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂ | nist.gov |

| Molecular Weight | 136.15 g/mol | nist.gov |

| CAS Number | 122-79-2 | nist.gov |

| Appearance | Colorless liquid | physchemres.org |

| Odor | Sweetish, solvent-like | physchemres.org |

Table 2: Spectroscopic Data for Phenyl Acetate

| Spectrum Type | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.38 (t, 2H), 7.23 (t, 1H), 7.09 (d, 2H), 2.29 (s, 3H) | bmrb.io |

| ¹³C NMR (DMSO) | δ (ppm): 173.19, 135.50, 129.85, 128.71, 127.05, 41.18 | chemicalbook.com |

| IR Spectrum | Key peaks can be found in the NIST Chemistry WebBook | nist.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

19310-87-3 |

|---|---|

Molecular Formula |

C12H8N2O2 |

Molecular Weight |

212.20 g/mol |

IUPAC Name |

[4-(2,2-dicyanoethenyl)phenyl] acetate |

InChI |

InChI=1S/C12H8N2O2/c1-9(15)16-12-4-2-10(3-5-12)6-11(7-13)8-14/h2-6H,1H3 |

InChI Key |

YFUZLOBPZJYAHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=C(C#N)C#N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques in Chemical Research

Vibrational Spectroscopy for Structural Elucidation and Bond Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the vibrational modes within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Investigations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The spectrum of 4-(2,2-Dicyanovinyl)phenyl acetate (B1210297) is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups.

A prominent feature would be the strong absorption from the C≡N (nitrile) stretching vibrations of the dicyanovinyl group, typically appearing in the range of 2220-2260 cm⁻¹. The presence of two nitrile groups might lead to a split or a broadened peak in this region. The C=O (carbonyl) stretching of the acetate group will produce a strong, sharp band around 1760 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring are expected to show absorptions in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-O stretching of the ester linkage will likely be observed between 1000 and 1300 cm⁻¹. Finally, C-H stretching vibrations from the aromatic ring and the methyl group of the acetate will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 1: Predicted FT-IR Spectral Data for 4-(2,2-Dicyanovinyl)phenyl acetate

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | Nitrile | 2220 - 2260 | Strong |

| C=O Stretch | Ester Carbonyl | ~1760 | Strong |

| C=C Stretch | Alkene/Aromatic | 1450 - 1650 | Medium to Weak |

| C-O Stretch | Ester | 1000 - 1300 | Strong |

| C-H Stretch | Aromatic/Alkene | 3000 - 3100 | Medium |

| C-H Stretch | Methyl | 2850 - 3000 | Medium |

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrational modes that involve a change in polarizability are Raman active. For this compound, the symmetric stretching of the C≡N and C=C bonds are expected to give rise to strong Raman signals. The aromatic ring vibrations would also be clearly visible. In contrast to FT-IR, the C=O stretching vibration in Raman is typically weaker. This complementarity is crucial for a complete vibrational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and dynamics of atoms.

Proton (¹H) NMR Studies of Chemical Environments

The ¹H NMR spectrum of this compound will provide information on the number of different types of protons and their neighboring atoms. The aromatic protons on the phenyl ring would typically appear as a set of doublets in the region of 7.0-8.0 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern. The vinylic proton of the dicyanovinyl group is expected to resonate as a singlet further downfield, likely above 7.5 ppm, due to the strong electron-withdrawing effect of the two nitrile groups. The methyl protons of the acetate group will appear as a sharp singlet in the upfield region, around 2.3 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 8.0 | Doublets | 4H |

| Vinylic Proton | >7.5 | Singlet | 1H |

| Methyl Protons | ~2.3 | Singlet | 3H |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The carbonyl carbon of the acetate group is expected at the most downfield position, typically around 168-170 ppm. The carbons of the dicyanovinyl group will also be significantly downfield, with the carbon attached to the phenyl ring appearing around 150-160 ppm and the carbon bearing the nitrile groups at a lower field. The nitrile carbons themselves will have characteristic shifts in the 115-120 ppm range. The aromatic carbons will resonate in the 120-150 ppm region, with their specific shifts influenced by the acetate and dicyanovinyl substituents. The methyl carbon of the acetate group will be found in the upfield region, around 21 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 168 - 170 |

| Vinylic Carbons (C=C) | 150 - 160 and lower field |

| Aromatic Carbons | 120 - 150 |

| Nitrile Carbons (C≡N) | 115 - 120 |

| Methyl Carbon (CH₃) | ~21 |

Two-Dimensional NMR Techniques for Complex Structure Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

A COSY spectrum would show correlations between protons that are coupled to each other, confirming the coupling between the aromatic protons. An HMBC spectrum is particularly powerful as it reveals long-range (2-3 bond) correlations between protons and carbons. For instance, it would show a correlation between the vinylic proton and the aromatic carbons, as well as the nitrile carbons, confirming the attachment of the dicyanovinyl group to the phenyl ring. Correlations between the methyl protons and the carbonyl carbon of the acetate group would also be expected. These 2D techniques are crucial for piecing together the molecular puzzle and providing definitive structural proof.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For compounds like this compound, which possess conjugated π-systems, this method provides critical information on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Absorption Maxima Analysis and Band Gap Determination

The UV-Vis absorption spectrum of a conjugated molecule is characterized by one or more absorption maxima (λmax), which correspond to electronic transitions. In push-pull systems, the most significant band is often the intramolecular charge-transfer (ICT) band, which arises from the transition of electron density from the donor part of the molecule to the acceptor part. For dicyanovinyl-substituted compounds, this ICT band is typically intense and appears at a relatively long wavelength. researchgate.net

The optical band gap (Eg) can be estimated from the onset of the absorption edge (λonset) in the UV-Vis spectrum using the following equation:

Eg (eV) = 1240 / λonset (nm)

This value is crucial for assessing the potential of the material in applications like organic semiconductors and photovoltaics. chemrxiv.org

Table 1: Predicted UV-Vis Absorption Characteristics for this compound This table presents expected values based on the analysis of similar compounds.

| Parameter | Predicted Value/Range | Significance |

| λmax (ICT band) | 400 - 500 nm | Corresponds to the HOMO-LUMO electronic transition. |

| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ | Indicates a high probability of the electronic transition. |

| Optical Band Gap (Eg) | 2.5 - 3.1 eV | Represents the energy required for electronic excitation. |

Solvent Polarity Effects on Electronic Spectra

Solvatochromism is the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands as a function of solvent polarity. nih.gov This phenomenon is particularly pronounced in push-pull molecules due to changes in the relative stabilization of the ground and excited states in different solvent environments.

For this compound, a positive solvatochromism (a bathochromic or red shift in λmax with increasing solvent polarity) is expected. This occurs because the excited state, which has a larger dipole moment due to the charge-transfer character, is stabilized more effectively by polar solvents than the ground state. nih.gov Studying the solvatochromic behavior by recording spectra in a series of solvents with varying polarity (e.g., from hexane (B92381) to methanol) provides insight into the change in dipole moment upon excitation and the nature of the ICT. researchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the exact mass can be calculated from its molecular formula, C₁₂H₈N₂O₂. nih.gov

Table 2: Calculated Mass Data for this compound

| Parameter | Formula | Calculated Value (Da) |

| Molecular Formula | C₁₂H₈N₂O₂ | |

| Monoisotopic Mass | C₁₂H₈N₂O₂ | 212.058577502 |

| Protonated Molecule [M+H]⁺ | C₁₂H₉N₂O₂⁺ | 212.06635 |

An HRMS experiment would aim to find an ion peak that matches this calculated value to within a very small margin of error (typically < 5 ppm), which serves as unambiguous confirmation of the compound's elemental composition. core.ac.uk

The fragmentation pathways can be elucidated using tandem mass spectrometry (MS/MS) experiments on the parent ion. For this compound, predictable fragmentation patterns would involve the cleavage of the ester group and fragmentations around the dicyanovinyl moiety. libretexts.orgyoutube.com Key predicted fragmentation steps include:

Loss of ketene: A common fragmentation for phenyl acetates, involving the loss of CH₂=C=O (42.01 Da), would lead to the formation of a 4-(2,2-dicyanovinyl)phenol ion.

Loss of the acetyl group: Cleavage of the acetyl group (CH₃CO, 43.02 Da) would also be a likely pathway. libretexts.org

Cleavage of the dicyanovinyl group: Fragmentation of the C=C bond or loss of cyanide (CN) radicals could also occur under energetic conditions. wvu.edu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF is a soft ionization technique particularly useful for analyzing large or fragile organic molecules that might decompose using other methods. youtube.com While often used for macromolecules like proteins and polymers, it is also effective for smaller organic compounds, especially in the context of material science. nih.govyoutube.com In a MALDI-TOF analysis of this compound, the molecule would be co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA). youtube.com A pulsed laser then desorbs and ionizes the matrix and analyte molecules, and the resulting ions are analyzed based on their time-of-flight to a detector. youtube.comnews-medical.net The primary result would be a spectrum showing the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), confirming the molecular weight. nih.gov This technique is advantageous due to its high throughput and tolerance for salts. nih.gov

X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would provide a wealth of information. youtube.com Although no published crystal structure for this specific compound was found in the surveyed literature, the technique would reveal:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule, confirming the planarity or non-planarity of the π-system. For similar complex organic molecules, steric strain can lead to non-planar arrangements between aromatic rings. researcher.life

Crystal Packing: How individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: The presence and geometry of non-covalent interactions such as hydrogen bonds (e.g., C-H···N or C-H···O), π-π stacking between phenyl rings, and other van der Waals forces. researchgate.net These interactions are crucial as they govern the bulk properties of the material, including its thermal and electronic characteristics.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise molecular structure of a crystalline solid. This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays allow for the calculation of the electron density distribution within the crystal, which in turn reveals the exact positions of the atoms in the molecule and the unit cell.

The molecular geometry of this compound is expected to be largely dictated by the steric and electronic interactions between the phenyl ring, the dicyanovinyl group, and the acetate substituent. The dicyanovinyl group is a strong electron-withdrawing group, which can influence the electronic structure and planarity of the molecule.

Illustrative Crystallographic Data for this compound

The following table presents hypothetical, yet chemically reasonable, crystallographic data for this compound, based on typical values for similar organic molecules.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.25 |

| b (Å) | 15.60 |

| c (Å) | 9.80 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1069.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.32 |

Beyond individual molecular geometry, SC-XRD reveals the intricate details of the crystal packing, which describes how molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. For instance, studies on related dicyanovinylbenzene derivatives have shown that the presence and nature of substituents on the phenyl ring can significantly influence whether the crystal structure is centrosymmetric or acentric, a critical factor for materials with nonlinear optical properties. acs.org In the case of this compound, the cyano groups and the carbonyl oxygen of the acetate group could act as hydrogen bond acceptors, influencing the packing arrangement.

Illustrative Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Degree (°) |

| C(vinyl)-C(cyano) | 1.44 | C(phenyl)-C(vinyl)-C(vinyl) | 121.5 |

| C≡N | 1.15 | C(vinyl)-C(cyano)-N | 178.9 |

| C(phenyl)-O | 1.40 | C(phenyl)-O-C(carbonyl) | 118.0 |

| C=O | 1.21 | O-C(carbonyl)-C(methyl) | 110.5 |

Powder X-ray Diffraction for Polymorphism and Crystallinity Studies

Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD and is particularly valuable for analyzing polycrystalline materials. Instead of a single crystal, a fine powder of the compound is used, which contains a vast number of tiny crystallites in random orientations. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.

One of the primary applications of PXRD in the study of a compound like this compound is the investigation of polymorphism. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. PXRD is an ideal tool for identifying and distinguishing between different polymorphic forms, as each polymorph will produce a unique diffraction pattern.

Furthermore, PXRD is instrumental in assessing the degree of crystallinity of a sample. A highly crystalline material will produce a diffraction pattern with sharp, well-defined peaks, whereas an amorphous or poorly crystalline material will result in a pattern with broad, diffuse peaks. For example, in studies of some cyano-substituted oligo(p-phenylene vinylene) derivatives, PXRD has been used to observe the transition from a crystalline state, characterized by sharp diffraction peaks, to an amorphous state upon grinding. mdpi.com This information is crucial for understanding the material's processing and performance characteristics.

While a specific, experimentally determined PXRD pattern for this compound is not available, the technique would be essential for quality control in its synthesis, ensuring phase purity and consistency between batches.

Illustrative Powder X-ray Diffraction Peaks for a Crystalline Form of this compound

| **2θ (°) ** | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 60 |

| 20.8 | 4.27 | 100 |

| 22.1 | 4.02 | 75 |

| 25.6 | 3.48 | 90 |

| 28.9 | 3.09 | 55 |

Computational and Theoretical Chemistry Studies of 4 2,2 Dicyanovinyl Phenyl Acetate Derivatives

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Photophysical Properties

Optimized Molecular Geometries and Conformational Analysis

No specific research data on the optimized molecular geometry or conformational analysis of 4-(2,2-dicyanovinyl)phenyl acetate (B1210297) from quantum chemical calculations is currently available in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Detailed Frontier Molecular Orbital (FMO) analysis, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy gaps, and their spatial distributions for 4-(2,2-dicyanovinyl)phenyl acetate, has not been reported in available scientific papers.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analyses

Specific data from Natural Bond Orbital (NBO) or Molecular Electrostatic Potential (MEP) analyses for this compound could not be located in existing research.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Maxima)

There are no published theoretical predictions for the vibrational frequencies, NMR chemical shifts, or UV-Vis absorption maxima for this compound based on computational methods.

Investigation of Non-Linear Optical (NLO) Properties through Theoretical Methods

First Hyperpolarizability (β) Calculations

While the non-linear optical properties of dicyanovinylbenzene derivatives are of significant interest, specific calculations of the first hyperpolarizability (β) for this compound are not present in the available literature. Research on other derivatives in this class has shown that the nature of the substituent on the phenyl ring plays a crucial role in determining the magnitude of the NLO response. acs.org

Design Principles for Enhanced NLO Response

The nonlinear optical (NLO) response of a molecule is intrinsically linked to its electronic structure, particularly the ease with which its electron density can be polarized by an external electric field. For organic molecules like derivatives of this compound, a key design principle for enhancing the NLO response is the strategic incorporation of electron-donating (D) and electron-accepting (A) groups, connected by a π-conjugated bridge. This D-π-A architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is a primary determinant of the second-order NLO properties.

Computational studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for elucidating the structure-property relationships that govern the NLO response. These methods allow for the calculation of key parameters such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β), which is a direct measure of the second-order NLO activity.

Key design principles derived from computational studies for enhancing the NLO response in D-π-A systems include:

Strengthening Donor and Acceptor Groups: Increasing the electron-donating ability of the donor group and the electron-accepting strength of the acceptor group enhances the degree of ICT, leading to a larger first hyperpolarizability (β). For instance, replacing weaker donors with stronger ones, such as a dimethylamino group, can significantly boost the NLO response.

Extending π-Conjugation: Lengthening the π-conjugated bridge between the donor and acceptor groups generally leads to a bathochromic (red) shift in the absorption maximum and an increase in the NLO response. rsc.org However, there is an optimal length beyond which the effect may plateau or even decrease.

Tuning the π-Bridge: The nature of the π-bridge itself is critical. Introducing different aromatic or heterocyclic rings within the bridge can modulate the electronic communication between the donor and acceptor, thereby influencing the ICT and NLO properties.

Planarity and Rigidity: A more planar molecular structure generally facilitates better π-orbital overlap, leading to more efficient ICT and a larger NLO response. nih.gov Introducing structural constraints to reduce bond rotation and maintain planarity can be an effective strategy. nih.gov

Computational Studies of Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular charge transfer is a fundamental process in D-π-A molecules, underpinning their photophysical properties and NLO activity. Computational methods provide a detailed picture of the electronic reorganization that occurs upon photoexcitation.

In this compound derivatives, the acetate group acts as a modulator of the phenyl ring's electron-donating ability, while the dicyanovinyl group serves as a potent electron acceptor. The phenyl ring, in conjunction with any other conjugated spacers, constitutes the π-bridge.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution in the ground and excited states, revealing the extent of charge transfer from the donor to the acceptor. Upon excitation, a significant amount of electron density is typically observed to move from the donor end of the molecule, across the π-bridge, to the acceptor end. This charge redistribution leads to a substantial increase in the dipole moment of the excited state compared to the ground state. mdpi.com

The efficacy of the ICT process can be improved by modifying the extent of π-conjugation and the relative orientation of the donor and acceptor moieties. d-nb.info DFT calculations can predict how changes in the molecular geometry, such as the torsion angle between the donor/acceptor and the π-bridge, affect the electronic coupling and, consequently, the ICT efficiency.

TD-DFT calculations are instrumental in correlating the electronic structure of these molecules with their observed photophysical properties, such as absorption and emission spectra. Key parameters that can be computationally determined and correlated with experimental data include:

Excitation Energies and Oscillator Strengths: These calculations predict the position (λ_max) and intensity of the absorption bands in the UV-Vis spectrum. The lowest energy transition is typically the ICT band, and its energy is highly sensitive to the D-A strength and the nature of the π-bridge.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides a qualitative understanding of the ICT process. In a typical D-π-A system, the HOMO is localized on the donor and the π-bridge, while the LUMO is concentrated on the acceptor. The spatial overlap and energy gap (ΔE_HOMO-LUMO) between these orbitals are critical determinants of the ICT character and the energy of the absorption maximum. A smaller energy gap generally corresponds to a lower energy ICT transition.

Solvatochromism: The change in the absorption and emission spectra with solvent polarity, known as solvatochromism, is a hallmark of molecules with a significant change in dipole moment upon excitation. mdpi.com Computational models that include a continuum solvation model (like PCM or SMD) can predict these shifts, providing insights into the charge distribution in the excited state. mdpi.com A large solvatochromic shift is indicative of a highly polar excited state resulting from efficient ICT. mdpi.com

Table 1: Calculated Photophysical Properties of a Hypothetical this compound Derivative

| Parameter | Value | Description |

| λ_max (absorption) | 420 nm | Predicted maximum absorption wavelength corresponding to the ICT transition. |

| Oscillator Strength (f) | 0.85 | A measure of the intensity of the electronic transition. |

| ΔE (HOMO-LUMO) | 2.95 eV | The energy gap between the highest occupied and lowest unoccupied molecular orbitals. |

| Ground State Dipole Moment (μ_g) | 5.2 D | The calculated dipole moment in the ground electronic state. |

| Excited State Dipole Moment (μ_e) | 15.8 D | The calculated dipole moment in the first excited (ICT) state. |

This table presents hypothetical data for illustrative purposes.

Analysis of Intermolecular Interactions and Crystal Packing by Computational Approaches

While the properties of individual molecules are crucial, their arrangement in the solid state, or crystal packing, can significantly influence their bulk properties, including NLO response and stability. Computational methods are invaluable for analyzing the complex network of intermolecular interactions that govern crystal packing. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it is colored according to various properties, such as the normalized contact distance (d_norm), to highlight different types of intermolecular contacts.

d_norm Surface: This mapping helps to identify regions of close contact between neighboring molecules. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions. Blue regions represent contacts longer than the van der Waals radii, and white areas indicate contacts of van der Waals separation.

2D-Fingerprint Plots: These are two-dimensional histograms derived from the Hirshfeld surface that summarize the intermolecular contacts. They plot the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). The distribution and shape of the points on this plot provide a quantitative summary of the different types of interactions present in the crystal. For example, sharp spikes are characteristic of hydrogen bonds, while more diffuse regions can indicate π-π stacking or van der Waals forces.

Beyond the qualitative visualization provided by Hirshfeld surfaces, computational methods can quantify the strength and geometry of specific intermolecular interactions.

Hydrogen Bonding: In derivatives of this compound, hydrogen bonds can form between the hydrogen atoms of the phenyl ring or alkyl groups and the nitrogen atoms of the dicyanovinyl group or the oxygen atoms of the acetate group. DFT calculations can be used to determine the bond lengths, bond angles, and interaction energies associated with these hydrogen bonds, confirming their presence and strength. nih.gov

Table 2: Summary of Intermolecular Interactions in a Hypothetical Crystal of a this compound Derivative

| Interaction Type | Contributing Atoms | Typical Distance (Å) | Percentage Contribution from Fingerprint Plot |

| C-H···N | Phenyl H, Dicyanovinyl N | 2.4 - 2.8 | ~ 25% |

| C-H···O | Phenyl H, Acetate O | 2.5 - 2.9 | ~ 15% |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | 3.5 - 3.8 | ~ 10% |

| H···H Contacts | Various H atoms | > 2.2 | ~ 40% |

| Other | C···H, N···C, etc. | Variable | ~ 10% |

This table presents hypothetical data for illustrative purposes.

Theoretical Insight into Polymorphism and Solvent Effects on Crystal Packing

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of new materials. Computational methods serve as a powerful tool to predict and understand the different polymorphic forms a molecule like this compound might adopt. nih.gov These predictive studies, often referred to as crystal structure prediction (CSP), search for the most stable lattice structures, providing a theoretical landscape of potential polymorphs. nih.gov While this thermodynamic approach can sometimes overestimate the number of likely polymorphs, it offers crucial insights into the possible packing arrangements a molecule can assume. nih.gov

The solvent from which a compound is crystallized plays a pivotal role in determining which polymorphic form is obtained. matec-conferences.org Theoretical models help to elucidate the intricate interplay between solvent and solute molecules that governs this selection process. At a molecular level, solvents can influence crystallization in several ways:

Solute-Solvent Interactions: The nature and strength of interactions, such as hydrogen bonding, between the solute (this compound derivatives) and the solvent can stabilize certain molecular conformations or solute clusters in the solution, predisposing the system towards a specific crystal form. matec-conferences.org For instance, a solvent that is a strong hydrogen bond donor or acceptor can form a robust network with the solute, facilitating selective nucleation of a particular polymorph. matec-conferences.org

Selective Adsorption: Solvents can selectively adsorb to certain crystal faces of a growing polymorph. This adsorption can either inhibit the nucleation of that form or retard its growth, thereby allowing another, less-inhibited polymorph to dominate.

Morphology Modification: The choice of solvent can significantly impact the crystal morphology, or shape. For example, studies on the pharmaceutical compound ritonavir (B1064) have shown that polar solvents like acetone (B3395972) tend to produce elongated, plate-like crystals, whereas apolar solvents such as toluene (B28343) result in more needle-like crystals. whiterose.ac.uk This effect is often attributed to strong π-π stacking interactions between the aromatic rings of the solute and the solvent. whiterose.ac.uk

Computational studies on compounds like mefenamic acid have demonstrated that different solvents can lead to the crystallization of distinct polymorphic forms with varying crystal shapes. For example, crystallization from ethyl acetate, ethanol, isopropanol, and acetone yields the needle-like Form I, while using dimethylformamide (DMF) produces the cubic Form II. matec-conferences.org This highlights the profound influence of the solvent environment on the final solid-state structure.

Interactive Table: Effect of Solvent on Polymorphism and Crystal Habit for an Analogous Compound (Mefenamic Acid)

| Solvent | Polymorphic Form | Crystal Habit |

| Ethyl Acetate | Form I | Needle-like |

| Ethanol | Form I | Needle-like |

| Isopropanol | Form I | Needle-like |

| Acetone | Form I | Needle-like |

| Dimethylformamide (DMF) | Form II | Cubic |

This table is based on data for mefenamic acid as an illustrative example of solvent effects on polymorphism.

Theoretical Insights into Reactivity and Reaction Mechanisms

Computational chemistry also provides a lens through which to view the reactivity of this compound derivatives, predicting the most likely sites for chemical attack and elucidating the energetic favorability of potential reaction pathways.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui function analysis is a powerful concept within Density Functional Theory (DFT) that helps to identify the most reactive sites within a molecule. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of where electrophilic and nucleophilic attacks are most likely to occur.

The key Fukui functions are:

f+(r): This function indicates the propensity of a site to undergo a nucleophilic attack (i.e., to accept an electron). A higher value of f+(r) at a specific atom suggests it is a more favorable site for a nucleophile to attack.

f-(r): This function points to the susceptibility of a site to an electrophilic attack (i.e., to donate an electron). A larger value of f-(r) indicates a more reactive site for an electrophile.

f0(r): This function is used to predict sites for radical attack.

For a molecule like this compound, we can anticipate the following based on general chemical principles, which would be quantified by Fukui analysis:

The dicyanovinyl group is strongly electron-withdrawing. The two nitrogen atoms of the nitrile groups would be expected to have high f- values, making them susceptible to electrophilic attack (e.g., protonation). The carbon atoms of the C=C double bond, being electron-deficient, would likely have high f+ values, indicating they are prime targets for nucleophiles.

The phenyl ring is influenced by both the electron-withdrawing dicyanovinyl group and the electron-donating acetate group. The positions ortho and para to the acetate group would be expected to have higher f- values, making them more susceptible to electrophilic substitution.

The carbonyl carbon of the acetate group is electrophilic and would exhibit a high f+ value, making it a site for nucleophilic acyl substitution.

Interactive Table: Hypothetical Fukui Function Analysis for Key Atomic Sites

| Atom/Group | Predicted f+ (Nucleophilic Attack) | Predicted f- (Electrophilic Attack) | Rationale |

| Cyano Nitrogens | Low | High | High electronegativity, lone pair of electrons. |

| Vinylic Carbons | High | Low | Electron-withdrawing effect of two cyano groups. |

| Phenyl Ring Carbons | Moderate | Moderate/High | Influenced by both activating and deactivating groups. |

| Carbonyl Carbon | High | Low | Polar C=O bond, partial positive charge on carbon. |

| Carbonyl Oxygen | Low | High | High electronegativity, lone pairs of electrons. |

This table represents a qualitative prediction of Fukui function values based on chemical principles. Actual values would be determined through DFT calculations.

Activation Energy Barriers for Proposed Reaction Pathways

Theoretical chemistry allows for the calculation of the activation energy (Ea), which is the minimum energy required for a chemical reaction to occur. youtube.com By mapping the potential energy surface of a reaction, chemists can determine the energy of the transition state and thus the activation barrier. This information is crucial for predicting the feasibility and rate of a proposed reaction. High-temperature solution-phase reactions, for example, can overcome activation energy barriers that are inaccessible under normal conditions. nih.gov

For this compound, several reaction pathways could be investigated computationally:

Hydrolysis of the Acetate Group: A common reaction for esters is hydrolysis to the corresponding phenol (B47542) and acetic acid. Computational studies could model this reaction under both acidic and basic conditions to determine the activation energy barriers. This would involve calculating the energy of the tetrahedral intermediate and the transition states leading to its formation and breakdown.

Nucleophilic Addition to the Dicyanovinyl Group: The electron-deficient nature of the dicyanovinyl group makes it susceptible to nucleophilic attack. Theoretical calculations could explore the addition of various nucleophiles (e.g., amines, thiols) to the double bond. By calculating the activation energies for these additions, the relative reactivity of different nucleophiles with the substrate could be predicted.

Cyclization Reactions: Depending on the other substituents on the phenyl ring or the reaction conditions, intramolecular cyclization reactions might be possible. Computational modeling could assess the energetic feasibility of such pathways by calculating the activation barriers for the ring-closing steps.

Interactive Table: Illustrative Activation Energies for Analogous Reaction Types

| Reaction Type | Reactants | Activation Energy (Ea) (kcal/mol) |

| Ester Hydrolysis (basic) | Phenyl Acetate + OH- | 15 - 20 |

| Nucleophilic Addition | Acrylonitrile + Amine | 10 - 15 |

| Diels-Alder Cycloaddition | Butadiene + Ethylene (B1197577) | 25 - 30 |

This table provides typical activation energy ranges for analogous reaction types to illustrate the data that would be generated through computational studies.

Exploration of Electronic and Photophysical Phenomena in Advanced Materials Research

Electronic Properties for Organic Electronic and Photonic Applications

The electronic structure of an organic molecule is fundamental to its utility in electronic and photonic devices. The arrangement and energy levels of molecular orbitals dictate how the molecule interacts with light and how it transports electrical charge. In 4-(2,2-Dicyanovinyl)phenyl acetate (B1210297), the interplay between the electron-donating acetate group and the strongly electron-withdrawing dicyanovinyl group, bridged by a phenyl π-system, gives rise to unique electronic characteristics.

Influence of Dicyanovinyl Group on Molecular Orbital Energy Levels

The dicyanovinyl group is a potent electron-withdrawing moiety due to the presence of two electron-deficient cyano (CN) groups. This has a significant impact on the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In a D-π-A architecture like 4-(2,2-Dicyanovinyl)phenyl acetate, the HOMO is typically localized on the electron-donating part of the molecule (the phenyl acetate moiety), while the LUMO is concentrated on the electron-accepting dicyanovinyl group.

The strong electron-withdrawing nature of the dicyanovinyl group effectively lowers the LUMO energy level. This is a crucial factor in the design of n-type organic semiconductors, which require low-lying LUMO levels to facilitate electron injection and transport. Conversely, the electron-donating acetate group, through the oxygen lone pairs, can raise the HOMO energy level, although this effect is generally less pronounced than the LUMO stabilization by the dicyanovinyl group. This modulation of the HOMO and LUMO energy levels directly influences the molecule's band gap, which is a critical parameter for its application in optoelectronic devices. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to predict and understand these energy levels.

Table 1: Representative Frontier Molecular Orbital Energies of a D-π-A Molecule with a Dicyanovinyl Acceptor

| Property | Representative Value (eV) |

| HOMO | -5.8 to -6.2 |

| LUMO | -3.5 to -3.9 |

| Band Gap (HOMO-LUMO) | 2.3 to 2.7 |

Note: These are typical values for dicyanovinyl-based D-π-A compounds and serve as an illustrative example. The exact values for this compound would require specific experimental or computational determination.

Studies of Charge Transport Characteristics in Organic Semiconductors

The efficiency of organic electronic devices, such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs), is heavily reliant on the charge transport characteristics of the constituent organic semiconductor materials. Charge transport in these materials occurs through the hopping of charge carriers (electrons or holes) between adjacent molecules. The rate of this hopping is influenced by both the electronic coupling between molecules (transfer integral) and the energetic disorder of the material.

Studies on related dicyanovinyl-substituted compounds have shown that they can exhibit good charge transport properties. For instance, dicyanomethylene-functionalised violanthrone (B7798473) derivatives have demonstrated significant improvements in hole mobility compared to their unsubstituted counterparts. nih.govmdpi.com The charge carrier mobility in thin films of such materials is a key performance metric, often measured in cm²/Vs. The specific mobility of this compound would be highly dependent on its ability to form well-ordered crystalline domains in the solid state.

Fluorescence and Luminescence Properties in Solution and Solid State

The photophysical properties of this compound, particularly its fluorescence and luminescence, are of great interest for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The D-π-A structure promotes intramolecular charge transfer (ICT) upon photoexcitation, which is a key process governing its emissive behavior.

Quantum Yields and Radiative/Non-Radiative Decay Pathways

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. In many D-π-A compounds, the quantum yield can be highly dependent on the environment. In solution, twisted intramolecular charge transfer (TICT) states can form, which are often non-radiative and thus lead to low fluorescence quantum yields.

The radiative decay pathway involves the emission of a photon as the molecule relaxes from the excited state to the ground state. Non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state, compete with fluorescence and reduce the quantum yield. The balance between these pathways is influenced by molecular rigidity, solvent polarity, and temperature.

Aggregation-Induced Emission (AIE) Characteristics

A fascinating photophysical phenomenon observed in many molecules with rotatable groups, such as the dicyanovinylphenyl moiety, is Aggregation-Induced Emission (AIE). In dilute solutions, these molecules often exhibit weak fluorescence due to the dissipation of excited-state energy through intramolecular rotations and vibrations. However, in the aggregated state or in the solid state, these intramolecular motions are restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, leading to a significant enhancement of the fluorescence quantum yield. researchgate.net

It is highly probable that this compound would exhibit AIE characteristics. The propeller-like structure of the dicyanovinylphenyl group can lead to a non-planar molecular conformation, which prevents strong π-π stacking in the aggregated state, a common cause of aggregation-caused quenching (ACQ) in planar dyes. The AIE effect makes such compounds highly valuable for applications where strong solid-state emission is required, such as in OLEDs and solid-state lighting.

Mechanochromic and Solvatochromic Luminescence

Mechanochromic luminescence is the phenomenon where the emission color of a material changes in response to mechanical stimuli, such as grinding or shearing. This property is often observed in AIE-active compounds. The mechanical force can disrupt the molecular packing in the crystalline state, leading to a change in the intermolecular interactions and, consequently, a shift in the emission wavelength. This process is often reversible, with the original emission color being restored by heating or exposure to solvent vapor. Given the likelihood of AIE activity, this compound is a strong candidate for exhibiting mechanochromic luminescence.

Solvatochromic luminescence refers to the change in the emission color of a compound when dissolved in solvents of different polarities. This effect is a hallmark of D-π-A molecules with a significant change in dipole moment upon excitation. In the case of this compound, the ICT character of the excited state would be more stabilized in polar solvents, leading to a red-shift (bathochromic shift) in the emission spectrum as the solvent polarity increases. This sensitivity to the local environment makes such compounds useful as fluorescent probes for sensing the polarity of their surroundings.

Table 2: Summary of Potential Photophysical Properties of this compound

| Property | Expected Behavior | Underlying Mechanism |

| Aggregation-Induced Emission (AIE) | High probability of exhibiting AIE | Restriction of intramolecular rotation (RIR) in the aggregated state, blocking non-radiative decay channels. |

| Mechanochromic Luminescence | Likely to be mechanochromic | Changes in solid-state packing and intermolecular interactions upon mechanical stress. |

| Solvatochromic Luminescence | Expected to show positive solvatochromism | Stabilization of the intramolecular charge transfer (ICT) excited state in more polar solvents. |

Structure-Property Relationship Studies in Conjugated Systems

The performance of advanced materials built from conjugated systems is intricately linked to their molecular structure. By systematically modifying the architecture of these molecules, it is possible to fine-tune their electronic and photophysical properties for specific applications. This section explores these relationships, with a focus on systems incorporating the 4-(2,2-dicyanovinyl)phenyl moiety.

Effects of Substituent Position and Electronic Nature on Optical Properties

The optical properties of conjugated molecules, such as their absorption and emission wavelengths, are highly sensitive to the nature and position of substituent groups. In donor-π-acceptor (D-π-A) type chromophores, the electronic nature of the donor and acceptor groups, as well as their placement on the π-conjugated bridge, dictates the energy of the intramolecular charge transfer (ICT) band.

The position of substituents on the phenyl ring is critical. For instance, placing a strong electron-donating group in the para position relative to the dicyanovinyl group generally leads to a more significant red-shift in the absorption and emission spectra compared to a meta or ortho positioning. This is because the para position allows for a more effective extension of the conjugated system and a stronger push-pull character, leading to a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Research on related dicyanovinyl-substituted push-pull chromophores has demonstrated that modifying the donor group has a profound impact on the photophysical properties. For example, replacing a methoxy (B1213986) donor with a stronger dimethylamine (B145610) donor in a thiophene-based dicyanovinyl derivative resulted in a significant enhancement of the intramolecular charge transfer strength and a large red-shift in the fluorescence emission. nih.gov

To illustrate the effect of substituents on the optical properties of a dicyanovinyl-phenyl system, consider the following data for a related compound, 2-(4-(diphenylamino)benzylidene)malononitrile, which features a strong triphenylamine (B166846) donor group.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|

| 2-(4-(diphenylamino)benzylidene)malononitrile | 435 | 530 | 95 |

Data for 2-(4-(diphenylamino)benzylidene)malononitrile is representative of dicyanovinyl-phenyl systems and is adapted from structural and computational studies on related compounds. nih.gov

The significant Stokes shift observed in this class of compounds is characteristic of a substantial change in geometry and electronic distribution upon excitation, a hallmark of efficient ICT. In the case of this compound, the weaker donating character of the acetate group compared to a diphenylamino group would be expected to result in absorption and emission maxima at shorter wavelengths (i.e., blue-shifted).

Furthermore, studies on copolymers of vinyl acetate with various ring-substituted 2-phenyl-1,1-dicyanoethylenes have shown that the dipolar character of the dicyanoethylene monomer unit significantly influences the properties of the resulting polymer. researchgate.net This highlights the importance of the electronic nature of the substituted phenyl-dicyanovinyl moiety in determining the macroscopic properties of materials.

Impact of Linker Length and Molecular Architecture on Performance

In the field of proteomics, the length of the linker in PROteolysis TArgeting Chimeras (PROTACs) has been shown to have a significant effect on their efficacy. rsc.orguea.ac.uk An optimal linker length is required to facilitate the productive interaction between the target protein and the E3 ligase, leading to efficient ubiquitination and degradation. rsc.org This concept of an optimal distance is also relevant in materials science, for example, in the design of organic solar cells or light-emitting diodes, where the distance between different layers or components can affect device performance.

The rigidity of the linker is another important factor. A rigid linker, such as a phenyl ring, can lead to a more defined molecular geometry and better packing in the solid state, which can be advantageous for charge transport. rsc.org In contrast, a flexible linker, such as an alkyl chain, can allow for more conformational freedom, which might be beneficial for solution-processed materials or for applications where molecular rearrangement is desired.

To illustrate the effect of linker length on material properties, the following table summarizes findings from a study on ethylene (B1197577) vitrimers, where the length of the alkane diol linker was precisely controlled.

| Linker (Number of Methylene (B1212753) Units) | Initial Tm (°C) | Tm after 30 days (°C) | Crystal Morphology after 150 days |

|---|---|---|---|

| C8 | ~50 | ~75 | Double Diamond |

| C10 | ~60 | ~88 | Orthorhombic |

| C12 | ~70 | ~98 | Hexagonal |

Data adapted from a study on the impact of dynamic covalent chemistry and precise linker length on crystallization kinetics and morphology in ethylene vitrimers. rsc.org

As shown in the table, a systematic increase in the linker length leads to a corresponding increase in the melting temperature of the material. rsc.org Furthermore, the final crystal morphology after an extended period is also dependent on the precise linker length. rsc.org These findings underscore the critical role that molecular architecture, including linker length, plays in dictating the macroscopic properties and performance of advanced materials.

Reactivity and Reaction Mechanisms of 4 2,2 Dicyanovinyl Phenyl Acetate in Organic Transformations

Nucleophilic Addition Reactions at the Dicyanovinyl Group

The dicyanovinyl group is a potent Michael acceptor due to the strong electron-withdrawing nature of the two nitrile groups. This electronic feature renders the β-carbon of the vinyl group highly electrophilic and susceptible to attack by a wide array of nucleophiles. This reactivity is a cornerstone of the chemical transformations involving this class of compounds.

Studies with Various Nucleophiles (e.g., Hydrazine, Cyanide)

The reaction of dicyanovinyl compounds with various nucleophiles has been a subject of extensive study. While specific studies on the reaction of 4-(2,2-dicyanovinyl)phenyl acetate (B1210297) with hydrazine are not extensively documented in the literature, the general reactivity of dicyanovinyl groups suggests that a Michael addition would occur. The nitrogen nucleophile of hydrazine would attack the electrophilic β-carbon of the dicyanovinyl group.

In contrast, the addition of cyanide to dicyanovinyl systems is well-documented, often in the context of developing chemosensors. The cyanide ion (CN⁻) readily attacks the β-carbon of the dicyanovinyl moiety. This nucleophilic addition disrupts the conjugation of the system, leading to observable changes in the molecule's photophysical properties. For instance, in related dicyanovinyl derivatives, the addition of cyanide has been shown to cause a color change or a quenching of fluorescence, forming the basis for cyanide detection. In some cases, multiple additions of cyanide can occur, leading to more complex, and sometimes cyclic, products. For example, the reaction of 4,4-dichloro-1,1-diphenyl-2-azabuta-1,3-diene with potassium cyanide results in the addition of three cyanide anions to the three electrophilic centers, ultimately forming a 2H-pyrrole derivative. researchgate.net

The general mechanism for the nucleophilic addition of cyanide to an activated alkene like the dicyanovinyl group involves the attack of the cyanide ion on the electrophilic carbon, followed by protonation of the resulting carbanion to yield the final product.

Kinetic and Thermodynamic Aspects of Addition Reactions

The kinetics of nucleophilic additions to activated alkenes, such as those bearing dicyanovinyl groups, are influenced by several factors including the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the aromatic ring.

Kinetic studies on the reaction of electron-rich alkynes with arylated 1,1-dicyanovinyl derivatives to form 1,1-dicyanobuta-1,3-dienes have provided valuable insights into the mechanism of nucleophilic attack on the dicyanovinyl group. These reactions were found to follow bimolecular, second-order kinetics. researchgate.net The rate-determining step is the nucleophilic attack of the alkyne on the dicyanovinyl electrophile, which proceeds through a transient zwitterionic intermediate. researchgate.net

The thermodynamic parameters for such reactions have been determined experimentally. For the reaction between 4-(N,N-dimethylamino)phenylacetylene and various benzylidenemalononitriles, the following activation parameters were observed:

Enthalpy of activation (ΔH‡): 13–18 kcal mol⁻¹

Entropy of activation (ΔS‡): approximately -30 cal K⁻¹ mol⁻¹

Gibbs free energy of activation (ΔG‡): 22–27 kcal mol⁻¹ researchgate.net

A good linear free energy relationship was observed, with a reaction constant (ρ) of 2.0, indicating a significant buildup of negative charge in the transition state and supporting a dipolar mechanism. researchgate.net These findings suggest that the nucleophilic addition to the dicyanovinyl group is a moderately activated process, with a significant ordering of the transition state as reflected by the negative entropy of activation.

Activation Parameters for the Reaction of 4-(N,N-dimethylamino)phenylacetylene with Benzylidenemalononitriles

| Parameter | Value |

|---|---|

| ΔH‡ (kcal mol⁻¹) | 13–18 |

| ΔS‡ (cal K⁻¹ mol⁻¹) | ~ -30 |

| ΔG‡ (kcal mol⁻¹) | 22–27 |

Ester Hydrolysis and Transesterification Reactions of the Acetate Moiety

The acetate group of 4-(2,2-dicyanovinyl)phenyl acetate is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification. The reactivity of this ester is influenced by the electronic properties of the dicyanovinyl substituent.

pH-Dependent Hydrolytic Stability Investigations

The hydrolysis of phenyl acetate is a well-studied reaction and serves as a model for the behavior of this compound. The hydrolysis of phenyl acetate is known to be base-catalyzed. stanford.eduresearchgate.net At near-neutral pH, the reaction rate is linearly correlated with the concentration of hydroxide (B78521) ions. stanford.edu The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to yield phenol (B47542) and an acetate salt. wikipedia.org

The presence of the electron-withdrawing dicyanovinyl group at the para position is expected to increase the electrophilicity of the carbonyl carbon of the acetate group. This would make the ester more susceptible to nucleophilic attack and therefore increase the rate of hydrolysis compared to unsubstituted phenyl acetate under similar pH conditions. The stability of the resulting 4-(2,2-dicyanovinyl)phenoxide leaving group would also contribute to an enhanced reaction rate.

Enzymatic Transformations and Biomimetic Reactions (purely chemical/mechanistic focus)

Esterase enzymes, such as lipases, are known to catalyze the hydrolysis of a wide variety of esters under mild conditions. nih.gov While specific studies on the enzymatic hydrolysis of this compound are limited, the general principles of enzyme-catalyzed ester cleavage can be applied. Lipases have been successfully used in the enantioselective hydrolysis of acyloxymethyl esters. nih.gov They have also been employed in the esterification of phenylacetic acid to produce natural flavor and fragrance compounds. nih.gov

The catalytic mechanism of serine hydrolases, a common class of esterases, involves a catalytic triad of serine, histidine, and aspartate residues in the active site. The serine hydroxyl group, activated by the histidine and aspartate, acts as a nucleophile, attacking the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate which then collapses to release the alcohol portion of the ester and form an acyl-enzyme intermediate. Subsequent hydrolysis of this intermediate regenerates the free enzyme and releases the carboxylic acid. Given the structural similarity to known lipase substrates, it is plausible that this compound could be a substrate for certain esterases.

Cyclization and Polymerization Reactions involving the Dicyanovinyl Group

The dicyanovinyl group can participate in both cyclization and polymerization reactions, leading to the formation of diverse molecular architectures.

In the realm of cyclization reactions, the dicyanovinyl moiety can act as a dienophile in Diels-Alder reactions or as an electrophilic partner in intramolecular cyclizations. For instance, related gem-dicyanovinylthiophenes undergo a Michael addition followed by a subsequent cyclization. clockss.org Furthermore, N-(2-amino-1,2-dicyanovinyl)formamidine is a useful precursor for cyclization reactions to produce aminoimidazole derivatives. google.com These examples highlight the potential of the dicyanovinyl group in this compound to participate in ring-forming reactions.

Regarding polymerization, vinyl monomers containing multicyano-substituted groups have been investigated for their potential as piezoelectric materials. A closely related compound, p-(2,2-dicyanovinyl)phenyl vinyl carbonate, has been synthesized and copolymerized with methyl methacrylate (MMA). koreascience.kr This suggests that this compound could also undergo radical polymerization or copolymerization. The presence of the bulky and polar dicyanovinylphenyl group would be expected to influence the polymerization kinetics and the properties of the resulting polymer.

Summary of Potential Reactions

| Reaction Type | Functional Group Involved | Key Reactants/Conditions | Expected Product Type |

|---|---|---|---|

| Nucleophilic Addition | Dicyanovinyl | Nucleophiles (e.g., CN⁻) | Adducts |

| Ester Hydrolysis | Acetate | Base (e.g., OH⁻), Acid | 4-(2,2-Dicyanovinyl)phenol |

| Enzymatic Hydrolysis | Acetate | Esterases (e.g., Lipase) | 4-(2,2-Dicyanovinyl)phenol |

| Cyclization | Dicyanovinyl | Various (e.g., dienes) | Cyclic compounds |

| Polymerization | Dicyanovinyl | Radical initiators, comonomers | Polymers/Copolymers |

Functional Group Interconversions and Derivative Synthesis

The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the electron-withdrawing dicyanovinyl group and the phenyl acetate moiety. These sites allow for a variety of functional group interconversions and the synthesis of a diverse range of derivatives, including dyes, signaling molecules, and precursors to complex heterocyclic systems.

Hydrolysis of the Acetate Group

One of the fundamental transformations of this compound is the hydrolysis of the acetate ester to yield 4-(2,2-dicyanovinyl)phenol. This reaction is typically carried out under basic conditions, for example, using a solution of sodium hydroxide in a mixture of methanol and water. The resulting phenoxide is then neutralized with an acid to afford the corresponding phenol. This deprotection step is crucial for subsequent reactions targeting the hydroxyl group, such as etherification or the synthesis of new esters.

Reactions Involving the Dicyanovinyl Group

The dicyanovinyl group is a potent electron-withdrawing moiety, rendering the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for the synthesis of a wide array of derivatives.

Synthesis of Disperse Dyes

The core structure of this compound is a valuable building block in the synthesis of disperse dyes. Following the hydrolysis of the acetate group to the corresponding phenol, the resulting 4-(2,2-dicyanovinyl)phenol can be used as a coupling component in azo coupling reactions. For instance, diazotized aromatic amines can react with 4-(2,2-dicyanovinyl)phenol to produce a variety of azo disperse dyes. The strong electron-withdrawing nature of the dicyanovinyl group often imparts desirable properties to the resulting dyes, such as high molar extinction coefficients and good lightfastness.

A general scheme for the synthesis of such dyes is presented below:

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. NaOH, MeOH/H₂O2. Ar-N₂⁺Cl⁻, acidic or basic conditions | Azo disperse dyes with a 4-(2,2-dicyanovinyl)phenol moiety |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Synthesis of Pyrazole (B372694) Derivatives

The electrophilic nature of the dicyanovinyl group also allows for its participation in cyclization reactions to form heterocyclic compounds. One notable example is the synthesis of pyrazole derivatives. By reacting this compound with hydrazine hydrate, it is possible to construct a pyrazole ring. The reaction likely proceeds through a Michael addition of the hydrazine to the dicyanovinyl group, followed by an intramolecular cyclization and subsequent dehydration. The specific conditions for this transformation, such as solvent and temperature, can influence the reaction's efficiency and the purity of the resulting pyrazole derivative.

The general transformation can be summarized as follows:

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Hydrazine hydrate | Reflux in a suitable solvent (e.g., ethanol) | Pyrazole derivative of 4-hydroxyphenyl acetate |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Knoevenagel Condensation for Analogue Synthesis

While not a direct functional group interconversion of this compound itself, the Knoevenagel condensation is the key reaction for its synthesis and for the preparation of a wide range of its structural analogues. This reaction involves the condensation of an active methylene (B1212753) compound, such as malononitrile (B47326), with an aldehyde, in this case, 4-acetoxybenzaldehyde (B1194636). The reaction is typically catalyzed by a weak base, such as piperidine or a basic ionic liquid. By varying the substituted benzaldehyde (B42025) and the active methylene compound, a diverse library of dicyanovinyl derivatives can be synthesized, each with potentially unique chemical and physical properties.

A representative Knoevenagel condensation is shown in the table below:

| Aldehyde | Active Methylene Compound | Catalyst | Product |

| 4-Acetoxybenzaldehyde | Malononitrile | Piperidine | This compound |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Research Applications As Chemical Probes and Functional Scaffolds

Molecular Design and Mechanistic Investigations for Chemosensors and Fluorescent Probes

The dicyanovinyl group, a prominent feature of 4-(2,2-dicyanovinyl)phenyl acetate (B1210297), is a strong electron-withdrawing moiety. When conjugated with a phenyl ring (the donor), it creates a push-pull π-electron system. This arrangement is fundamental to its application in chemosensors and fluorescent probes, enabling a variety of sensing mechanisms.

The fluorescence of molecules like 4-(2,2-dicyanovinyl)phenyl acetate is often governed by a process known as intramolecular charge transfer (ICT). In the ground state, there is a certain distribution of electron density. Upon excitation with light, an electron is promoted to a higher energy level, leading to a significant shift of electron density from the electron-donating part of the molecule to the electron-withdrawing part. The subsequent relaxation from this excited ICT state to the ground state can release energy in the form of fluorescence.

Turn-on fluorescence probes are designed to be initially non-fluorescent or weakly fluorescent. Upon interaction with a specific analyte, a chemical reaction or binding event occurs that enhances the fluorescence quantum yield, effectively "turning on" the signal. This can happen, for example, if the analyte disrupts a non-radiative decay pathway or enhances the ICT process. A notable example, though not of the acetate itself, is a phenylacetylene (B144264) derivative with a dicyanovinyl group, which acts as a turn-on fluorescent sensor for cyanide ions. The addition of cyanide disrupts the internal charge transfer, leading to an increase in blue fluorescence. rsc.org

Turn-off fluorescence , conversely, involves probes that are initially fluorescent. The presence of the target analyte quenches this fluorescence. This quenching can occur through various mechanisms, such as electron transfer, energy transfer, or the formation of a non-fluorescent complex. For instance, a "turn off-on" system has been developed using quantum dots where platinum anticancer drugs initially quench the fluorescence ("turn off"), and the subsequent addition of DNA restores it ("turn on"). researchgate.net While this example uses quantum dots, the principle can be applied to organic fluorophores. In another case, the fluorescent dye quinizarin (B34044) demonstrates "turn-off" sensing of acetate anions through deprotonation of its phenolic hydroxyl groups. ethz.ch

Colorimetric sensing relies on a change in the absorption of light in the visible spectrum, resulting in a color change that can be detected by the naked eye. This is often a consequence of the same electronic perturbations that affect fluorescence. For the dicyanovinyl phenylacetylene sensor, the addition of cyanide caused a color change from yellow to colorless, providing a clear visual indication of the analyte's presence. rsc.org Similarly, dicyanoisophorone-based probes exhibit a color change from yellow to pale pink upon reaction with peroxynitrite. nih.gov

A primary mechanism for the sensing action of dicyanovinyl-based probes is the nucleophilic addition to the electron-deficient carbon-carbon double bond. The two cyano groups strongly withdraw electron density, making the β-carbon of the vinyl group highly electrophilic and susceptible to attack by nucleophiles.

When a nucleophile, such as the cyanide ion (CN⁻), attacks this β-carbon, a new covalent bond is formed. This transformation from a planar sp²-hybridized carbon to a tetrahedral sp³-hybridized carbon disrupts the π-conjugation of the system. The extended conjugation between the phenyl ring and the dicyanovinyl group is broken, which in turn inhibits the intramolecular charge transfer process. This disruption is the key to the sensing mechanism. For a dicyanovinyl phenylacetylene-based sensor, 1H-NMR titration experiments confirmed that the turn-on fluorescence signal for cyanide detection was a direct result of the nucleophilic addition of the cyanide ion to the β-position of the dicyanovinyl carbon. rsc.org This mechanism provides high selectivity, as only sufficiently strong nucleophiles will react under the given conditions.

Molecules containing the dicyanovinyl group are excellent candidates for use as "molecular rotors." These are fluorescent molecules whose quantum yield is highly sensitive to the viscosity of their immediate environment. The underlying principle is the competition between radiative decay (fluorescence) and non-radiative decay through intramolecular rotation. rsc.orgnih.gov

In a low-viscosity medium, the different parts of the molecule can rotate freely around the single bonds connecting them. This rotation in the excited state provides an efficient pathway for the molecule to return to the ground state without emitting a photon, thus quenching the fluorescence. As the viscosity of the solvent increases, this intramolecular rotation is hindered. With the non-radiative decay pathway suppressed, a larger fraction of the excited molecules relax by emitting photons, leading to a significant increase in fluorescence intensity. nih.govresearchgate.net

This viscosity-dependent fluorescence makes compounds based on the 4-(2,2-dicyanovinyl)phenyl scaffold valuable probes for mapping microviscosity in various systems, such as in monitoring the progress of polymerization reactions or studying changes in the fluidity of cell membranes. rsc.org The sensitivity of these molecular rotors is a key parameter, and structural modifications can be made to optimize their performance for specific applications. rsc.org

Building Blocks for Complex Molecular Architectures and Supramolecular Systems

Beyond its use as a standalone sensor, the this compound moiety can be incorporated as a functional building block into larger, more complex molecular and supramolecular structures. The acetate group provides a convenient handle for chemical modification and attachment to other molecular frameworks.

Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. Their periphery can be functionalized with a large number of specific chemical groups. Incorporating this compound or its derivatives onto the surface of a dendrimer can create a multifunctional nanomaterial that combines the properties of the dendrimer (e.g., solubility, defined size) with the fluorescent and sensing capabilities of the dicyanovinyl group.

A concrete example of this is the synthesis of a third-generation spiro macromolecular dendrimer which incorporates 3,9-di(4-(2,2-dicyanovinyl)phenyl)-2,4,8,10-tetraoxaspiro[5.5]-undecane units. researchgate.net This demonstrates the feasibility of building complex, multi-generational structures containing the dicyanovinylphenyl moiety. In other research, dendritic structures have been functionalized with dicyanovinyl and tricyanovinyl derivatives, creating materials capable of multiple electron uptake, essentially acting as "molecular batteries". ethz.chnih.gov The synthesis of such functional dendrimers often involves either a divergent approach, building from the core outwards, or a convergent approach, where dendritic wedges are synthesized first and then attached to a central core. acs.orgnih.gov

The general strategies for creating functional dendrimers include:

Covalent attachment: The acetate group of this compound can be hydrolyzed to a phenol (B47542), which can then be reacted with a suitable functional group on the dendrimer surface, for example, through an ether or ester linkage. Alternatively, the phenyl ring can be modified with other reactive groups for attachment.